N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-28-20-13-7-6-12-19(20)24-21(27)16-29-22-17-10-4-5-11-18(17)25-23(26-22)14-8-2-3-9-15-23/h4-7,10-13,25H,2-3,8-9,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGNCUPSIUENFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its effects.
Chemical Structure and Properties
The compound has a complex structure characterized by a methoxyphenyl group and a spiro-quinazoline moiety. Its molecular formula is , with a molecular weight of approximately 298.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂OS |
| Molecular Weight | 298.39 g/mol |
| LogP | 3.4468 |
| PSA | 21.59 Ų |
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNFα in microglial cells when stimulated by lipopolysaccharides (LPS) . This suggests its potential utility in treating neuroinflammatory conditions.
Neuroprotective Effects
In addition to its anti-inflammatory properties, this compound has demonstrated neuroprotective effects. Studies have shown that it can mitigate the neurotoxic effects induced by various agents, including MPTP, which is known to cause dopaminergic neuron degeneration . The mechanism involves the modulation of signaling pathways associated with neuronal survival.
Cytokine Modulation
The compound also modulates cytokine release in human monocytes, particularly in response to HIV-1 Tat protein. This modulation suggests a broader application in diseases characterized by cytokine dysregulation .
In Vivo Studies
- Neuroprotection in Animal Models : In a study involving mice treated with MPTP, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to untreated controls .
In Vitro Studies
Comparison with Similar Compounds
Key Comparative Data
Discussion of Structural and Functional Trends
- Spirocyclic Advantage : The target compound’s spiro architecture likely enhances binding pocket complementarity and resistance to enzymatic degradation compared to linear analogs .
- Role of Substituents : Methoxy groups improve solubility, while fluorinated or chlorinated analogs prioritize lipophilicity and target engagement .
- Linker Flexibility : Sulfanylacetamide bridges balance flexibility and rigidity, optimizing interactions with enzymes like MMP-9 or kinases .
Q & A
Basic Research Questions
Q. How is N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide synthesized, and what purification methods are recommended?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous sulfanyl acetamide derivatives are synthesized via thioether bond formation between a thiol-containing spiro-quinazoline intermediate and a bromoacetamide derivative. Reaction conditions (e.g., anhydrous DMF, base catalysis) and stoichiometric ratios (1:1.2 molar ratio of thiol to bromoacetamide) are critical for yield optimization . Purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
Q. What analytical techniques are used to confirm the structural identity of this compound?
- Methodology :
- NMR Spectroscopy : and NMR (e.g., δ 3.85 ppm for methoxy protons, δ 167.9 ppm for carbonyl carbons) confirm substituent connectivity and spirocyclic geometry .
- Mass Spectrometry : High-resolution ESI-MS (e.g., observed [M+H] at m/z 265.0760 vs. calculated 265.0759) validates molecular weight .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) resolves spirocyclic conformation and hydrogen-bonding networks, with R-factors <0.05 .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy (λmax ~280 nm).
- Stability : Incubate at 37°C in simulated biological fluids (e.g., plasma, liver microsomes) and monitor degradation via HPLC at 0, 6, 12, and 24 hours. Adjust buffer conditions (e.g., 0.1% TFA) to enhance stability .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement of the spirocyclic core be resolved?
- Methodology : Spiro systems often exhibit disorder due to conformational flexibility. Use SHELXL’s PART and SIMU commands to model anisotropic displacement parameters. Validate with Rmerge (<5%) and CC1/2 (>90%) metrics from high-resolution datasets (d-spacing <1.0 Å). For ambiguous electron density, compare with DFT-optimized geometries (B3LYP/6-31G*) .
Q. What experimental designs are optimal for evaluating enzyme inhibitory activity (e.g., MMP-9 inhibition)?
- Methodology :
- Fluorescence Polarization Assays : Use a quenched fluorescent substrate (e.g., DQ-gelatin) to measure MMP-9 activity. Pre-incubate the compound (0.1–100 µM) with MMP-9 for 30 minutes, then monitor fluorescence intensity (λex/λem = 495/515 nm) .
- Surface Plasmon Resonance (SPR) : Immobilize MMP-9 on a CM5 chip and measure binding kinetics (KD) in real-time. Include positive controls (e.g., batimastat) to validate assay sensitivity .
Q. How does the sulfanyl group influence structure-activity relationships (SAR) in related acetamide derivatives?
- Methodology :
- Comparative SAR : Synthesize analogs with –S– , –O– , or –CH2– linkers. Test against biological targets (e.g., antimicrobial activity via MIC assays). For example, sulfanyl derivatives show 4–8x higher potency against E. coli (MIC = 8 µg/mL) compared to ether-linked analogs .
- Computational Docking : Use AutoDock Vina to map sulfanyl interactions with enzyme active sites (e.g., hydrogen bonding with MMP-9’s Zn-binding domain) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity data?
- Methodology :
- Re-evaluate Force Fields : Compare MM/GBSA binding free energies (ΔGcalc) with experimental IC50 values. Adjust parameters for sulfur-Zn interactions if ΔGcalc underestimates potency .
- Validate Assay Conditions : Ensure compound solubility (e.g., DMSO concentration <1%) and exclude aggregation artifacts via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
